Tubulin polymerization-IN-49
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Overview
Description
Tubulin polymerization-IN-49 is a small molecule inhibitor that targets the polymerization of tubulin, a protein that is a key component of the microtubule cytoskeleton in eukaryotic cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, which can lead to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-49 typically involves multiple steps, including the formation of key intermediates and final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Tubulin polymerization-IN-49 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pH adjustments, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Tubulin polymerization-IN-49 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of tubulin polymerization and microtubule dynamics.
Biology: Employed in cell biology research to investigate the role of microtubules in cellular processes such as mitosis and intracellular transport.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting microtubule dynamics.
Mechanism of Action
Tubulin polymerization-IN-49 exerts its effects by binding to the colchicine-binding site on tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis. The molecular targets involved include tubulin itself and various signaling pathways that regulate cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Colchicine: A well-known tubulin polymerization inhibitor used in the treatment of gout and familial Mediterranean fever.
Paclitaxel: A chemotherapeutic agent that stabilizes microtubules and prevents their depolymerization.
Vinblastine: Another chemotherapeutic agent that inhibits tubulin polymerization and disrupts microtubule dynamics.
Uniqueness
Tubulin polymerization-IN-49 is unique in its specific binding affinity and inhibitory potency compared to other tubulin polymerization inhibitors. Its distinct chemical structure allows for selective targeting of tubulin, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C20H24O5 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-methoxy-5-[(4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]phenol |
InChI |
InChI=1S/C20H24O5/c1-22-17-6-5-12(10-16(17)21)7-13-8-14-11-18(23-2)20(25-4)19(24-3)15(14)9-13/h5-6,10-11,13,21H,7-9H2,1-4H3 |
InChI Key |
JFHFHCHHHZDLER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CC3=CC(=C(C(=C3C2)OC)OC)OC)O |
Origin of Product |
United States |
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